molecular formula C25H30 B14156289 Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]- CAS No. 107949-22-4

Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-

Cat. No.: B14156289
CAS No.: 107949-22-4
M. Wt: 330.5 g/mol
InChI Key: UEWUXXCQZUSEKF-UHFFFAOYSA-N
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Description

“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a butylcyclohexyl group and a methylphenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” typically involves multi-step organic reactions. One possible route could include:

    Formation of the butylcyclohexyl group: Starting with cyclohexane, a butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the methylphenylethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In an industrial setting, the production of such compounds would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.

Biology

While specific biological applications may not be well-documented, similar compounds are often investigated for their potential as pharmaceuticals or bioactive molecules.

Medicine

In medicine, derivatives of such compounds might be explored for their therapeutic properties, including anti-inflammatory or anticancer activities.

Industry

Industrially, this compound could be used in the development of advanced materials, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action for “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(4-butylcyclohexyl)-4-[(4-ethylphenyl)ethynyl]-
  • Benzene, 1-(4-butylcyclohexyl)-4-[(4-methoxyphenyl)ethynyl]-

Uniqueness

The uniqueness of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” lies in its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the butylcyclohexyl group and the methylphenylethynyl group can lead to distinct steric and electronic effects compared to similar compounds.

Properties

CAS No.

107949-22-4

Molecular Formula

C25H30

Molecular Weight

330.5 g/mol

IUPAC Name

1-(4-butylcyclohexyl)-4-[2-(4-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C25H30/c1-3-4-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3

InChI Key

UEWUXXCQZUSEKF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C

Origin of Product

United States

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